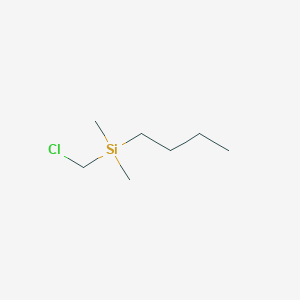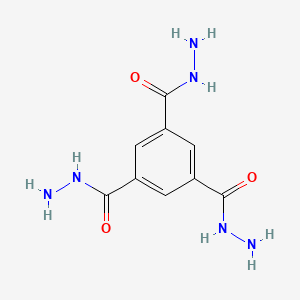![molecular formula C20H14N4 B3069343 1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene CAS No. 4506-61-0](/img/structure/B3069343.png)
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene
概述
描述
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene is a compound that belongs to the family of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to purines, which are found in DNA and RNA.
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various proteins and enzymes, making them an important synthon in the development of new drugs .
Mode of Action
One study suggests that certain benzimidazole derivatives can block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes .
Biochemical Pathways
It’s known that benzimidazole derivatives can influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Certain benzimidazole derivatives have been found to exhibit antiangiogenic effects and promote apoptosis .
生化分析
Biochemical Properties
It is known that imidazole derivatives show a broad range of chemical and biological properties . They interact with various enzymes, proteins, and other biomolecules, and these interactions are often key to their biological activity .
Cellular Effects
Some studies suggest that imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene can be synthesized through a multi-step process involving the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction typically involves the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . One common method involves the use of polyphosphoric acid as a catalyst, which promotes the cyclization of the intermediate Schiff base to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, basic or acidic catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Functionalized benzimidazole derivatives.
科学研究应用
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(1H-imidazol-1-yl)benzene: Contains imidazole rings instead of benzimidazole.
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Contains three benzimidazole rings attached to a benzene ring.
Uniqueness
1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-8-14(20-23-17-11-5-6-12-18(17)24-20)13(7-1)19-21-15-9-3-4-10-16(15)22-19/h1-12H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCKXMOMGRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)









